5-Ethynyl-3-propan-2-yl-1,2-oxazole
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Description
“5-Ethynyl-3-propan-2-yl-1,2-oxazole” is a chemical compound with the CAS Number: 2445792-41-4 . It has a molecular weight of 135.17 and is a liquid at room temperature .
Synthesis Analysis
The synthesis of oxazole derivatives has been a topic of interest for medicinal chemists . Various methods have been developed for the direct arylation of oxazoles . For instance, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C8H9NO/c1-4-7-5-8(6(2)3)9-10-7/h1,5-6H,2-3H3 .
Chemical Reactions Analysis
Oxazoles, including “this compound”, can undergo various chemical reactions. For instance, they can participate in palladium-catalyzed direct arylation and alkenylation . The reaction is regio- and stereospecific with respect to bromoalkenes and tolerates a wide range of functional groups .
Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 135.17 .
Future Directions
Oxazole derivatives, including “5-Ethynyl-3-propan-2-yl-1,2-oxazole”, have attracted great interest in industry as well as academia due to their diverse applications in medicinal chemistry . They have been proven to be effective drugs in various disease scenarios . Therefore, the synthesis and characterization of novel oxazole moieties with wider therapeutic activity is a topic of interest for future research .
Properties
IUPAC Name |
5-ethynyl-3-propan-2-yl-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-4-7-5-8(6(2)3)9-10-7/h1,5-6H,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHHXQPXFKAYBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)C#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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